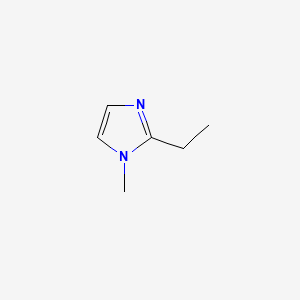![molecular formula C25H22N4O4S B13936178 Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- CAS No. 52695-54-2](/img/structure/B13936178.png)
Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and its role as a precursor in the synthesis of various chemical compounds. This particular compound is characterized by the presence of azo groups, which are known for their vibrant colors and are commonly used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- typically involves the diazotization of 2-ethoxy-5-methylaniline followed by coupling with 1-naphthylamine. The reaction conditions often require acidic environments, such as the use of hydrochloric acid, to facilitate the diazotization process. The coupling reaction is usually carried out in an alkaline medium to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like phosphorus pentachloride for sulfonyl chloride formation and alcohols for esterification are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonamides, sulfonyl chlorides, and esters.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Azo Bond Cleavage: The azo bond can be cleaved under certain conditions, leading to the formation of amines.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, making it useful in staining and labeling applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-4-methoxy-
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methyl groups on the phenyl ring, along with the naphthyl azo linkage, makes it particularly useful in applications requiring specific color properties and chemical stability.
Propiedades
Número CAS |
52695-54-2 |
|---|---|
Fórmula molecular |
C25H22N4O4S |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C25H22N4O4S/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32/h4-16H,3H2,1-2H3,(H,30,31,32) |
Clave InChI |
FYUIEFVEQGWFII-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


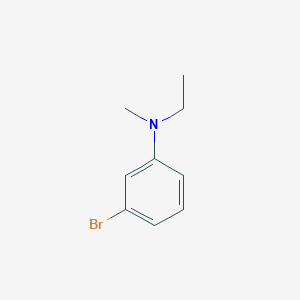

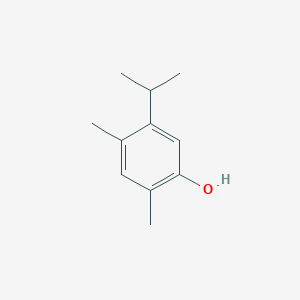
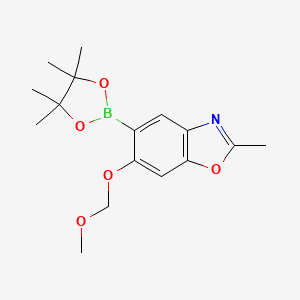


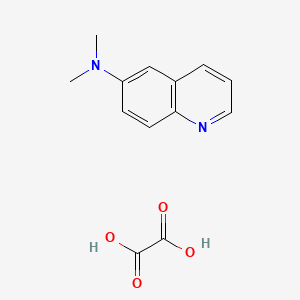




![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)

